molecular formula C12H13NO2S B2581922 ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate CAS No. 885459-18-7

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

Cat. No.: B2581922
CAS No.: 885459-18-7
M. Wt: 235.3
InChI Key: IOUCNRJGEKPBCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response . Additionally, it can interfere with the synthesis of nucleic acids in bacteria, leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can be compared with other benzothiazine derivatives, such as:

Properties

IUPAC Name

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUCNRJGEKPBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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